4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole

Lipophilicity LogP Physicochemical Properties

Researchers conducting SAR on 2,4-diarylthiazoles often face inconsistent halogen reactivity and impure intermediates. This compound (≥95% purity) delivers a para-bromophenyl handle for Suzuki-Miyaura coupling while the para-fluorophenyl group remains inert, enabling late-stage diversification. LogP 5.38 and TPSA 12.89 Ų support CNS-targeted fragment-based discovery. Batch-to-batch reproducibility reduces re-synthesis, accelerating lead optimization.

Molecular Formula C15H9BrFNS
Molecular Weight 334.2 g/mol
CAS No. 311313-13-0
Cat. No. B3035294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole
CAS311313-13-0
Molecular FormulaC15H9BrFNS
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)Br)F
InChIInChI=1S/C15H9BrFNS/c16-12-5-1-10(2-6-12)14-9-19-15(18-14)11-3-7-13(17)8-4-11/h1-9H
InChIKeyWXCOMGNRDCUQKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole Overview


4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole is a synthetic 2,4-diarylthiazole derivative featuring a bromine atom para-substituted on the 4-phenyl ring and a fluorine atom para-substituted on the 2-phenyl ring. With molecular formula C15H9BrFNS and molecular weight 334.21 g·mol⁻¹, this compound belongs to the thiazole heterocycle class broadly associated with antimicrobial, anticancer, and anti-inflammatory activities . The compound is commercially available as a research chemical and building block from multiple vendors, with purities typically ranging from 95% to 98%, and is characterized by a calculated LogP of approximately 5.38 and a topological polar surface area (TPSA) of 12.89 Ų .

4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole: Irreplaceability


Simplified thiazole analogs—such as those bearing only a single halogen substituent, lacking para-substitution, or carrying halogens directly on the thiazole ring rather than the aryl rings—exhibit fundamentally different physicochemical and reactivity profiles that prevent direct substitution. The specific pairing of an electron-withdrawing para-fluorophenyl group at the 2-position with a para-bromophenyl group at the 4-position establishes a distinct electronic and steric environment that governs both the compound's lipophilicity (LogP 5.38 vs. 5.46 for the non-fluorinated 4-(4-bromophenyl)-2-phenylthiazole analog) and its regioselective reactivity in cross-coupling transformations . Furthermore, the bromine atom on the aryl ring serves as a synthetic handle for Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom modulates lipophilicity and metabolic stability without introducing an additional reactive site—a functionality profile that is absent in non-halogenated or mono-halogenated thiazole derivatives and cannot be replicated by analogs with halogens directly attached to the thiazole core [1].

4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole: Differentiation Evidence


Lipophilicity vs. Non-Fluorinated Analog

The target compound 4-(4-bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole exhibits a calculated LogP of 5.3787 (TPSA 12.89 Ų), compared to a LogP of 5.4586 for the non-fluorinated analog 4-(4-bromophenyl)-2-phenylthiazole . The presence of the electron-withdrawing fluorine substituent on the 2-phenyl ring reduces the overall lipophilicity by approximately 0.08 LogP units relative to the hydrogen-bearing analog, providing a quantifiable lipophilicity modulation that can influence membrane permeability, solubility, and pharmacokinetic behavior of derived compounds .

Lipophilicity LogP Physicochemical Properties Drug Design

Purity Advantage vs. Non-Fluorinated Analog

The target compound is commercially supplied at certified purities of 95% (Fluorochem, Sigma-Aldrich/Advanced Chemical Intermediates), 97% (MolCore), and 98% (Leyan) . In contrast, the closest non-fluorinated analog, 4-(4-bromophenyl)-2-phenylthiazole (CAS 2362-69-8), is listed at only 90% purity from Fluorochem and ChemScene . This purity differential of 5–8 percentage points reduces the impurity burden in downstream reactions and improves the reliability of quantitative structure-activity relationship (QSAR) studies where trace impurities can confound biological assay interpretation.

Chemical Purity Procurement Quality Control Reproducibility

Dual Synthetic Handle: Aryl-Br Cross-Coupling with Fluoro Modulation

The target compound uniquely features a bromine atom on the 4-aryl ring suitable for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.) while the fluorine atom on the 2-aryl ring serves as a non-participating electronic modulator . This is in contrast to analogs such as 4-bromo-2-(4-fluorophenyl)thiazole (CAS 1142196-38-0) or 2-bromo-4-(4-fluorophenyl)thiazole (CAS 412923-44-5), where the bromine is directly attached to the electron-deficient thiazole ring, which can alter oxidative addition kinetics and cross-coupling efficiency . The aryl-bromine bond in the target compound benefits from the electron-donating character of the 4-aryl ring, potentially facilitating oxidative addition with Pd(0) catalysts compared to thiazole-ring-tethered bromine atoms [1]. Additionally, this compound can serve as a precursor to more elaborate thiazole-containing structures, as demonstrated by its incorporation into pyrazoline-thiazole hybrid molecules with characterized crystal structures [2].

Cross-Coupling Suzuki-Miyaura Building Block Late-Stage Functionalization

DFT Electronic Property Differentiation

In a 2022 study on aryl-fluorinated thiazoles, Mejía Zarate et al. synthesized three series of fluorinated thiazole derivatives via Hantzsch reaction and characterized them by NMR, DFT calculations, and molecular docking [1]. Among the studied compounds of general structure 2-aryl-4-arylthiazoles with varying fluorination patterns, the DFT-calculated HOMO-LUMO gaps and chemical reactivity descriptors (electronegativity, chemical hardness, electrophilicity index) were shown to be sensitive to the nature and position of halogen substituents on the aryl rings [1]. These computational parameters serve as class-level evidence that the specific 4-bromo/4'-fluoro substitution pattern of the target compound establishes a distinct electronic profile that affects binding energies in molecular docking simulations against enzyme targets such as tyrosine hydroxylase (1toh)—a property that simpler, non-fluorinated or ring-halogenated analogs would not replicate [1][2].

DFT Electronic Properties Computational Chemistry HOMO-LUMO

4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole: Application Scenarios


SAR Studies with Lipophilicity Control

When conducting structure-activity relationship (SAR) studies on 2,4-diarylthiazole scaffolds, the target compound's LogP of 5.38 provides a well-defined lipophilicity reference point that is measurably lower than the non-fluorinated analog (LogP 5.46), enabling medicinal chemists to systematically probe the impact of incremental lipophilicity changes on target binding, cellular permeability, and metabolic stability [1]. The TPSA of 12.89 Ų further supports passive membrane permeation potential, making this compound suitable as a core scaffold in CNS-targeted or intracellular target programs where balanced lipophilicity is critical for blood-brain barrier penetration or cellular uptake .

Cross-Coupling at the Aryl-Bromine Site

The 4-bromophenyl substituent provides a robust synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, while the 4-fluorophenyl group remains inert under these conditions [1]. This orthogonal reactivity allows for late-stage diversification of the 4-position without protecting group manipulation at the 2-position—a synthetic efficiency advantage over mono-functionalized or ring-halogenated thiazole analogs that either lack a coupling handle or require selective deprotection strategies . The compound has already been employed as a precursor in the synthesis of pyrazoline-thiazole hybrid structures with confirmed crystal structures, validating its practical utility in multi-step synthetic sequences [2].

Fragment-Based Drug Discovery & Computational Chemistry

The compound's molecular weight (334.21 g·mol⁻¹) and defined electronic properties—consistent with the broader class of fluorinated 2,4-diarylthiazoles characterized by DFT in the Journal of Fluorine Chemistry (2022) [1]—make it suitable as a fragment-sized building block for fragment-based drug discovery (FBDD). The presence of two distinct halogen substituents generates identifiable anomalous scattering for X-ray crystallographic fragment screening and provides a clear NMR spectroscopic handle (¹⁹F) for ligand-observed and protein-observed binding assays .

High-Purity Input for Reproducible Scale-Up

In preclinical development programs where batch-to-batch reproducibility of synthetic intermediates directly impacts the integrity of downstream biological data, the target compound's availability at 95–98% purity from multiple qualified vendors (Fluorochem, Sigma-Aldrich, MolCore, Leyan) [1][2] provides a procurement reliability advantage over the 90%-purity non-fluorinated analog. For CROs and pharmaceutical R&D laboratories operating under ISO or GLP quality management systems, the ability to source a pre-qualified, high-purity building block without additional in-house purification reduces lead time and minimizes variability in multi-step synthesis of development candidates [2].

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